molecular formula C9H12ClNO B2512988 2-(4-Chloro-benzylamino)-ethanol CAS No. 40172-04-1

2-(4-Chloro-benzylamino)-ethanol

Cat. No. B2512988
CAS RN: 40172-04-1
M. Wt: 185.65
InChI Key: IEQFRJNTIYEFTM-UHFFFAOYSA-N
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Patent
US07994326B2

Procedure details

Substituted benzaldehyde (0.01 mol), such as 4-chloro benzaldehyde (1.4 g), was dissolved in dry ethanol (30 mL) and ethanolamine (0.61 g, 0.01 mol) was added. The reaction mixture was stirred overnight at 60° C. The ethanol was evaporated under reduced pressure to give a colorless oil. The oil was then dissolved in dry methanol (30 mL) and cooled in ice. Sodium borohydride (NaBH4, 0.57 g, 0.015 mol) was added slowly in portions, and the resulting solution was left overnight at room temperature. The solvent was evaporated in vacuo, and the residue was dissolved in water, and extracted with CH2Cl2 (3×20 mL). The organic layers were combined and dried with Na2SO4, filtered and evaporated in vacuo to give colorless oily residue, which was purified by column chromatography (silica gel CH2Cl2:MeOH=9:1) to give 2-(4-chlorobenzylamino)-ethanol (II-1, 1.83 g, 99%).
[Compound]
Name
Substituted benzaldehyde
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.61 g
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH2:10]([CH2:12][NH2:13])[OH:11].[BH4-].[Na+]>C(O)C.CO>[Cl:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][NH:13][CH2:12][CH2:10][OH:11])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Substituted benzaldehyde
Quantity
0.01 mol
Type
reactant
Smiles
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.61 g
Type
reactant
Smiles
C(O)CN
Step Three
Name
Quantity
0.57 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a colorless oil
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
WAIT
Type
WAIT
Details
the resulting solution was left overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give colorless oily residue, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel CH2Cl2:MeOH=9:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(CNCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.